molecular formula C22H24N2O3S B11351603 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11351603
M. Wt: 396.5 g/mol
InChI Key: JCZIBNWYTQMEGH-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes phenoxy, thiazole, and acetamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylphenol with 2-bromoethyl acetate to form 2-(2,6-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with 2-(4-methoxyphenyl)-1,3-thiazole-4-ylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups are believed to interact with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(2,6-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of both the thiazole and phenoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C22H24N2O3S/c1-15-5-4-6-16(2)21(15)27-13-20(25)23-12-11-18-14-28-22(24-18)17-7-9-19(26-3)10-8-17/h4-10,14H,11-13H2,1-3H3,(H,23,25)

InChI Key

JCZIBNWYTQMEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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